Dodecyltrimethylammonium-d3 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .
Major Products Formed
The major products formed from reactions involving this compound are typically micelles or other aggregated structures.
Scientific Research Applications
Dodecyltrimethylammonium-d3 Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Chloride: The non-deuterated version, commonly used as a surfactant and in similar applications.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with a longer alkyl chain, used in similar applications but with different physicochemical properties.
Uniqueness
Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.
Biological Activity
Dodecyltrimethylammonium-d3 chloride (DTAC-d3) is a quaternary ammonium compound (QAC) widely recognized for its surfactant properties and biological activity. As a derivative of dodecyltrimethylammonium chloride, DTAC-d3 exhibits significant antimicrobial effects, making it valuable in various applications, including pharmaceuticals and disinfectants. This article explores the biological activity of DTAC-d3, focusing on its antimicrobial properties, mechanisms of action, and implications for resistance.
DTAC-d3 is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₃₁NCl
- Molecular Weight : 228.84 g/mol
- CAS Number : 112-00-5
DTAC-d3 exerts its biological effects primarily through the disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to:
- Membrane Disruption : This results in increased permeability and eventual leakage of cellular contents.
- Cell Lysis : At sufficient concentrations, DTAC-d3 can cause complete cell lysis, effectively killing the microorganism.
Antimicrobial Activity
Research indicates that DTAC-d3 demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of DTAC-d3 varies with concentration and the growth phase of the microorganisms.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 mg/L | |
Staphylococcus aureus | 1.0 mg/L | |
Candida albicans | 2.0 mg/L |
Study 1: Resistance Mechanisms in Salmonella enterica
A study examined the impact of DTAC-d3 on Salmonella enterica strains with reduced susceptibility to this compound. The research revealed that:
- Gene Expression Changes : Key genes involved in adhesion (fimA), invasion (csgG), and pathogenicity (spvR) were downregulated in resistant strains compared to susceptible ones.
- Reduced Pathogenicity : Resistant strains exhibited diminished ability to invade epithelial cells, suggesting that while resistance to DTAC-d3 was acquired, it came at the cost of virulence .
Study 2: Efficacy Against Biofilms
Another investigation focused on the effectiveness of DTAC-d3 against biofilms formed by Pseudomonas aeruginosa. Results showed that:
- Biofilm Disruption : DTAC-d3 significantly reduced biofilm biomass at concentrations as low as 1 mg/L.
- Application in Healthcare : These findings support its use as a disinfectant in clinical settings where biofilm formation poses a risk .
Implications for Use
The antimicrobial properties of DTAC-d3 make it an effective agent for disinfecting surfaces in healthcare environments. However, its potential to induce resistance necessitates careful consideration regarding its application frequency and concentration.
Safety and Toxicology
While DTAC-d3 is effective against pathogens, safety assessments indicate potential irritancy to skin and mucous membranes. Studies suggest minimal systemic toxicity at recommended usage levels; however, higher concentrations may lead to adverse effects .
Table 2: Toxicological Profile of Dodecyltrimethylammonium Compounds
Properties
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.